2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is an organic compound with the molecular formula C7H3ClN4 It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketone esters. The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, fused ring systems, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5H-pyrrolo[2,3-d]pyrimidine: Similar structure but different positioning of the chlorine atom.
2-Bromo-5H-pyrrolo[3,2-d]pyrimidine: Bromine atom instead of chlorine.
2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine: Fluorine atom instead of chlorine.
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-10-3-6-5(12-7)1-4(2-9)11-6/h1,3,11H |
InChI Key |
DULYAZBERGSMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.